3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of an adamantyl group, a pyrazolyl group, and a triazolothiadiazole core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of the pyrazole ring, followed by the introduction of the adamantyl group and the formation of the triazolothiadiazole core through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one
- 3-(1-adamantyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features, including the adamantyl group, pyrazolyl group, and triazolothiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N6S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H24N6S/c1-10(2)14-6-15(21-20-14)16-24-25-17(22-23-18(25)26-16)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,10-13H,3-5,7-9H2,1-2H3,(H,20,21) |
InChI Key |
DBQUBIKYINQRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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